1-benzyl-4-phenylpiperidine-4-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
26979-21-5 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-benzyl-4-phenylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C19H21NO/c21-16-19(18-9-5-2-6-10-18)11-13-20(14-12-19)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2 |
InChI Key |
ZBQJTCFWWZXZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
The Central Role of Piperidine Scaffolds in Chemistry
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in both synthetic and medicinal chemistry. wikipedia.org Its prevalence in numerous pharmaceuticals and naturally occurring alkaloids underscores its significance. The unique three-dimensional structure of the piperidine scaffold allows for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. This structural feature is highly advantageous in drug design, enabling the modulation of physicochemical properties, enhancement of biological activity and selectivity, improvement of pharmacokinetic profiles, and reduction of toxicity. acs.orgnih.gov
The versatility of the piperidine scaffold has led to its incorporation into a wide array of drug classes, targeting a diverse range of diseases. researchgate.netprepchem.com Consequently, the development of efficient and cost-effective methods for the synthesis of substituted piperidines remains a significant focus of modern organic chemistry. wikipedia.org
A Historical Look at Substituted Piperidines
The journey of substituted piperidines in research has been a long and evolving one. Early research focused on the isolation and study of naturally occurring piperidine (B6355638) alkaloids. The discovery of the potent analgesic properties of morphine, which contains a piperidine ring, spurred extensive research into synthetic derivatives. tandfonline.com This led to the development of the 4-phenylpiperidine (B165713) class of opioids, which are entirely synthetic and exhibit morphine-like activity. wikipedia.org
Over the decades, research has expanded beyond analgesics to explore the therapeutic potential of substituted piperidines in a multitude of areas. For instance, various 4-phenylpiperidine derivatives have been investigated for their effects on the central nervous system, leading to the development of antipsychotics and antidepressants. wikipedia.org The continuous exploration of this chemical space has been driven by the desire to create more potent, selective, and safer therapeutic agents.
Future Research Directions for 1 Benzyl 4 Phenylpiperidine 4 Carbaldehyde
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are made at the most synthetically accessible bonds.
Key disconnection points are:
C-N Bond Disconnection: The bond between the piperidine nitrogen and the benzyl group is a prime candidate for disconnection. This suggests a synthesis involving the alkylation of a pre-formed 4-phenylpiperidine-4-carbaldehyde derivative with benzyl bromide, or the construction of the piperidine ring using benzylamine (B48309) as a key building block. chemicalbook.com
C4-Carbon Disconnections: The quaternary carbon at the 4-position is another critical point. Disconnecting the phenyl group and the formyl group (or its synthetic equivalent, a cyano or carboxyl group) leads back to a simpler precursor, 1-benzyl-4-piperidone. guidechem.com This ketone is a versatile and common intermediate in the synthesis of many piperidine derivatives. organic-chemistry.org
This analysis suggests that a practical forward synthesis would likely commence from 1-benzyl-4-piperidone, followed by the concurrent or sequential addition of the phenyl and formyl (or precursor) groups.
De Novo Synthesis Approaches
De novo synthesis refers to the construction of the molecule from simpler, often linear, precursors. These approaches can be categorized into multi-step conversions from other piperidine derivatives or functional group transformations of closely related structures.
A common strategy in piperidine synthesis involves building upon a simpler piperidine core, introducing complexity through a sequence of controlled reactions.
This pathway begins with a piperidine ring already containing a carboxylic acid or ester function at the 4-position. The synthesis of the N-benzyl piperidine core is a foundational step. For instance, 4-piperidone (B1582916) monohydrate hydrochloride can be reacted with potassium carbonate in dimethylformamide (DMF), followed by the addition of benzyl bromide, to produce 1-benzyl-4-piperidone with high yield. chemicalbook.com Alternatively, a Dieckmann condensation approach using benzylamine and methyl acrylate (B77674) as starting materials can also yield 1-benzyl-4-piperidone after hydrolysis and decarboxylation. chemicalbook.comresearchgate.net
| Reaction Stage | Reagents | Conditions | Yield |
| N-Benzylation | 4-piperidone hydrochloride, K₂CO₃, Benzyl bromide | DMF, 65 °C, 14 h | 89.28% |
| Dieckmann Route | Benzylamine, Methyl acrylate, Na, Toluene (B28343) | Reflux, then HCl | 78.4% |
Functional group interconversions are critical for elaborating the molecular structure. In syntheses that proceed via a nitrile intermediate, such as those common in the production of fentanyl analogs from 1-benzyl-4-piperidone, the nitrile is often hydrolyzed to a carboxamide. dtic.mil For example, reacting an α-aminonitrile with cold, concentrated sulfuric acid can yield the corresponding carboxamide in good yield. dtic.mil This amide can then be further hydrolyzed under harsher conditions (e.g., heating in concentrated hydrochloric acid) to form the carboxylic acid. google.com These steps are crucial for converting a cyano group, installed in an earlier step, into a carboxylic acid, which can then be a precursor to the target aldehyde.
The reduction of a nitrile to an aldehyde is a key transformation to achieve the final product. A common route to related compounds involves a Strecker condensation on N-benzyl-4-piperidone with aniline (B41778) and a cyanide source to form an α-aminonitrile. dtic.milgoogle.com This aminonitrile can then be hydrolyzed to the corresponding carboxylic acid.
For the direct synthesis of the aldehyde from a precursor, the partial reduction of an ester or nitrile is effective. The reduction of a 4-cyano group on the piperidine ring to a formyl group can be achieved using reducing agents like Diisobutylaluminum hydride (DIBAL-H). More specifically for this class of compounds, the reduction of a 4-carboxylic acid or its ester to the corresponding alcohol is well-documented. Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, a related compound, can be reduced with lithium aluminum hydride or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to yield the corresponding primary alcohol, [1-benzyl-4-(phenylamino)piperidin-4-yl]methanol. google.com This alcohol is then a direct precursor for oxidation to the aldehyde.
| Reaction | Precursor | Reagent | Conditions | Product |
| Carboxylic Acid Reduction | Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | Lithium Aluminum Hydride | Toluene, 70 °C, 3h | [1-Benzyl-4-(phenylamino) piperidin-4-yl] methanol |
| Ester Reduction | Methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate | Red-Al | Toluene, 20 °C, ~2h | [1-Benzyl-4-(phenylamino) piperidin-4-yl] methanol |
A highly effective method for generating the target aldehyde is the controlled oxidation of its corresponding primary alcohol, (1-benzyl-4-phenylpiperidin-4-yl)methanol. This precursor can be synthesized by the reduction of an ester such as ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. nih.gov
The oxidation of primary alcohols to aldehydes requires mild reagents to prevent over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two widely used methods that are well-suited for this transformation due to their mild conditions and high selectivity. wikipedia.orgwikipedia.org
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine (B128534). It is known for its high tolerance of other functional groups. wikipedia.orgorganic-chemistry.org
Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent like dichloromethane (B109758) at room temperature. DMP offers the advantages of neutral pH, short reaction times, and a simple workup. wikipedia.orgorganic-chemistry.org
Both methods are capable of efficiently converting (1-benzyl-4-phenylpiperidin-4-yl)methanol to this compound.
| Oxidation Method | Reagents | Typical Conditions |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | CH₂Cl₂, -78 °C to RT |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |
Oxidation of Corresponding Alcohols (e.g., 1-Benzyl-4-piperidinecarbinol)
Swern-Type Oxidations and Variations
Swern oxidation is a widely recognized method for converting primary alcohols to aldehydes under mild conditions, thus minimizing over-oxidation to carboxylic acids. wikipedia.orgorganic-chemistry.org The reaction typically involves the activation of dimethyl sulfoxide (DMSO) with an electrophilic agent like oxalyl chloride, followed by the addition of the alcohol precursor, (1-benzyl-4-phenylpiperidin-4-yl)methanol. A hindered non-nucleophilic base, such as triethylamine, is then used to induce the elimination reaction that forms the aldehyde. wikipedia.org
The mechanism proceeds through the formation of a chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride. wikipedia.org This species reacts with the alcohol to form an alkoxysulfonium salt. The addition of triethylamine deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide, which then undergoes a prepchem.comchemicalbook.com-sigmatropic rearrangement via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.orgyoutube.com A significant drawback of this method is the production of the volatile and malodorous dimethyl sulfide. wikipedia.orgorganic-chemistry.org
Variations of the Swern oxidation aim to either simplify the procedure or avoid the use of oxalyl chloride. These can include the use of other activating agents for DMSO, such as trifluoroacetic anhydride (B1165640) (TFAA) or cyanuric chloride, which may allow the reaction to be conducted at slightly higher temperatures than the typically required -78°C to -60°C. wikipedia.org For instance, the oxidation of benzyl alcohol to benzaldehyde (B42025) has been successfully performed in a continuous flow microreactor system at near room temperature, highlighting the potential for process optimization. researchgate.netresearchgate.net
TEMPO-Mediated Oxidation Systems
An alternative mild oxidation method utilizes the stable nitroxyl (B88944) radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant. This system is highly selective for the oxidation of primary alcohols to aldehydes. google.com
In the synthesis of 1-benzylpiperidine-4-carboxaldehyde, (1-benzyl-4-piperidyl)methanol (B150785) serves as the starting material. google.com The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion by a primary oxidant, such as sodium periodate (B1199274) (NaIO₄) or sodium hypochlorite (B82951) (NaOCl). This N-oxoammonium ion is the key species that oxidizes the alcohol to the aldehyde, during which it is reduced back to the hydroxylamine (B1172632) form. The hydroxylamine is then re-oxidized by the primary oxidant to regenerate the TEMPO radical, thus completing the catalytic cycle. The use of a co-catalyst, like sodium bromide (NaBr), can accelerate the regeneration of the N-oxoammonium species. google.com
A patented method describes the oxidation of (1-benzyl-4-piperidyl)methanol using a catalytic amount of TEMPO with sodium periodate and sodium bromide in a solvent like dichloromethane. google.com This procedure reports high yields (up to 93.3%) and purity (99% by HPLC) of the desired aldehyde. google.com The reaction conditions are mild, typically running at temperatures between 0°C and 40°C. google.com
| Reagent/Condition | Role | Reference |
| (1-benzyl-4-piperidyl)methanol | Substrate | google.com |
| TEMPO | Catalyst | google.com |
| Sodium Periodate (NaIO₄) | Primary Oxidant | google.com |
| Sodium Bromide (NaBr) | Co-catalyst | google.com |
| Dichloromethane | Solvent | google.com |
| 20-25°C | Reaction Temperature | google.com |
Partial Reduction of Carboxylic Acid Derivatives (e.g., esters)
The synthesis of aldehydes can also be accomplished through the partial reduction of carboxylic acid derivatives, most commonly esters. This approach requires a reducing agent that can selectively stop at the aldehyde stage without further reduction to the alcohol.
Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent that is particularly useful for the partial reduction of esters to aldehydes at low temperatures. masterorganicchemistry.comwikipedia.org Its bulky isobutyl groups provide steric hindrance that helps in controlling its reactivity. masterorganicchemistry.com
The reaction involves the coordination of the electrophilic aluminum center of DIBAL-H to the carbonyl oxygen of the ester. This is followed by the transfer of a hydride ion to the carbonyl carbon, forming a stable tetrahedral intermediate. youtube.com This intermediate is stable at low temperatures (typically -78°C) and does not collapse until aqueous workup is performed. The workup hydrolyzes the intermediate to release the aldehyde. youtube.com Using only one equivalent of DIBAL-H at low temperatures is crucial to prevent over-reduction to the primary alcohol. masterorganicchemistry.com
In the context of synthesizing this compound, the corresponding ethyl or methyl ester, such as ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, can be effectively reduced. prepchem.com A typical procedure involves dissolving the ester in a non-polar solvent like toluene, cooling the solution to -78°C, and then adding a solution of DIBAL-H. prepchem.com High yields (e.g., 92%) of the aldehyde have been reported using this method. prepchem.com The reduction of related N-benzyl-4-piperidine carboxylate esters has also been documented, with yields ranging from 78.1% to 86.1% depending on the reaction conditions. google.com
| Substrate | Reducing Agent | Solvent | Temperature | Yield | Reference |
| Ethyl 1-benzylpiperidine-4-carboxylate | DIBAL-H | Toluene | -78°C | 92% | prepchem.com |
| Methyl N-benzyl-4-piperidinecarboxylate | DIBAL-H | Toluene | -78°C | 78.1% | google.com |
| 1-benzylpiperidine-4-carbonitrile (B2688994) | DIBAL-H | Toluene | 0°C | 86.1% | google.com |
Convergent Synthesis Strategies
Convergent synthesis strategies offer an efficient approach to complex molecules by assembling them from smaller, pre-functionalized fragments. In the case of this compound, these strategies often begin with a piperidine core that is subsequently elaborated.
Carbonyl Functionalization of 1-Benzyl-4-piperidones
A common starting point for the synthesis is 1-benzyl-4-piperidone. chemicalbook.comchemicalbook.com This ketone can be functionalized at the C4 position to introduce the necessary carbon framework for the aldehyde group. One established method is the Darzens condensation between N-benzyl-4-piperidone and an α-haloester, such as ethyl chloroacetate, in the presence of a base. This reaction forms an α,β-epoxy ester (a glycidic ester), which can then be saponified and decarboxylated under acidic or basic conditions to yield the aldehyde. chemicalbook.com
Another approach involves a one-carbon homologation. This can be achieved through various methods, including the Wittig reaction with a reagent like (methoxymethyl)triphenylphosphonium (B8745145) chloride. The resulting enol ether can then be hydrolyzed under acidic conditions to afford the desired aldehyde. chemicalbook.com Alternatively, reaction with trimethyloxosulfonium iodide can form an epoxide, which is then rearranged to the aldehyde. chemicalbook.com
Stereoselective and Enantioselective Synthesis Approaches
The development of stereoselective and enantioselective methods is crucial when chiral centers are present or desired. While this compound itself is achiral, the synthesis of chiral derivatives or analogues often requires stereocontrolled reactions.
For instance, the Shapiro reaction can be used to convert 1-benzyl-4-piperidone into a vinylsilane. This intermediate, 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, can then undergo palladium-catalyzed cross-coupling reactions (such as the Hiyama coupling) with various aryl halides. acs.org This strategy allows for the stereoselective formation of 3,4-unsaturated 4-arylpiperidines. acs.org While this specific example leads to an unsaturated product, the principles of stereocontrol in reactions involving the piperidine ring are highly relevant for the synthesis of more complex, chiral targets.
Further research into enantioselective catalysis for reactions such as the functionalization of the piperidone ring or the reduction of prochiral ketones could pave the way for the asymmetric synthesis of chiral analogues of this compound.
Chiral Catalyst and Ligand Design in Piperidine Synthesis
While this compound is an achiral molecule, the principles of asymmetric catalysis are fundamental to the synthesis of a vast array of chiral piperidine derivatives, which are prominent in many pharmaceuticals. nih.gov The development of chiral catalysts and ligands for the enantioselective synthesis of piperidines has been a major area of research. dtic.mil The goal is to create a chiral environment around a metal catalyst or to use an organocatalyst that influences the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
A variety of catalytic systems have been developed for this purpose. Transition metals such as rhodium, palladium, iridium, and nickel are frequently used in combination with chiral ligands. nih.gov These ligands are organic molecules that coordinate to the metal center and impart chirality to the catalytic complex. Common classes of chiral ligands include those with P,P-, N,N-, and P,N-coordinating atoms. The design of these ligands often relies on principles such as C2 symmetry, which can reduce the number of possible transition states and improve enantioselectivity. nih.gov
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of piperidines. Chiral amines, phosphoric acids, and other small organic molecules can catalyze reactions such as aza-Michael additions and Mannich reactions to produce enantiomerically enriched piperidines. nih.gov For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst has been shown to afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines in good yields. nih.gov
The table below summarizes some of the catalyst systems and ligand types employed in the enantioselective synthesis of substituted piperidines, which are foundational concepts applicable to the broader field of piperidine synthesis.
| Catalyst System | Chiral Ligand Type | Example Reaction | Reference |
| Rhodium(I) | Ferrocene Ligand | Asymmetric Hydrogenation | nih.gov |
| Iridium(III) | - | Hydrogen Borrowing Annulation | nih.gov |
| Gold(I) | - | Oxidative Amination of Alkenes | nih.gov |
| Organocatalyst | Quinoline derivative | Intramolecular aza-Michael reaction | nih.gov |
| Nickel | P-O Ligand | Intramolecular Hydroalkenylation | nih.gov |
Optimization of Reaction Conditions and Yield
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound and its precursors, as well as for ensuring the economic viability and scalability of the synthesis. Key factors that are typically optimized include the choice of catalyst, solvent system, reaction temperature, and reaction time.
Catalyst Selection and Reaction Efficiency
The choice of catalyst is paramount for the efficiency of many synthetic steps leading to substituted piperidines. For instance, in the synthesis of 4-benzyl piperidines via a Suzuki coupling protocol, palladium catalysts such as PdCl2dppf have been shown to be highly efficient. organic-chemistry.org The hydrogenation of pyridine (B92270) precursors to piperidines can be achieved using various catalysts, including rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and nickel-based catalysts. organic-chemistry.org The selection of the catalyst can influence not only the reaction rate but also the stereoselectivity of the product. nih.gov
A patent for the preparation of 1-benzylpiperidine-4-carboxaldehyde describes an oxidation reaction using a system formed by 2,2,6,6-tetramethyl-1-piperidone, sodium periodate, and sodium bromide. google.com This method is presented as an alternative to using oxalyl chloride, which can lead to more side reactions and complex workups. google.com The efficiency of such reactions is often evaluated by the yield of the desired product and the ease of purification.
The following table provides examples of catalyst systems and their reported efficiencies in the synthesis of related piperidine derivatives.
| Reaction Type | Catalyst | Product | Yield | Reference |
| Suzuki Coupling | PdCl2dppf | 4-(2,5-dibromobenzyl)-N-Boc-piperidine | High | organic-chemistry.org |
| Oxidation | TEMPO/NaIO4/NaBr | 1-benzyl-4-piperidinealdehyde | High | google.com |
| Hydrogenation | 10% Rh/C | Piperidines from Pyridines | - | organic-chemistry.org |
| Reduction | Diisobutylaluminum hydride (DIBAL-H) | N-benzyl-4-piperidinecarboxaldehyde | 86.1% | google.com |
Solvent Systems and Temperature Control
The solvent system and reaction temperature are critical parameters that can significantly impact reaction rates, yields, and even the reaction mechanism. In the synthesis of substituted piperidines, a range of solvents have been employed, from polar protic solvents like ethanol (B145695) and water to aprotic solvents like toluene and dichloromethane. nih.govgoogle.comajgreenchem.com The choice of solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates and transition states. ajgreenchem.comsolubilityofthings.com For example, a kinetic study on the synthesis of substituted piperidines showed that ethanol can accelerate the reaction rate compared to methanol. ajgreenchem.com
Temperature control is also essential. A patent for the synthesis of 1-benzylpiperidine-4-carboxaldehyde indicates that the oxidation reaction does not require very low temperatures and can be effectively carried out between 0 °C and 40 °C, with 20 °C to 25 °C being optimal. google.com In another example, the reduction of 1-benzylpiperidine-4-carbonitrile to the corresponding aldehyde using DIBAL-H is performed at temperatures ranging from -25 °C to 25 °C. google.com The optimization of reaction time is also crucial, as prolonged reaction times can sometimes lead to the formation of byproducts or the decomposition of the desired product. dtic.mil
The table below illustrates the impact of different solvent and temperature conditions on the synthesis of piperidine derivatives.
| Reaction | Solvent | Temperature | Outcome | Reference |
| Synthesis of substituted piperidines | Ethanol vs. Methanol | Room Temperature | Ethanol led to a faster reaction rate. | ajgreenchem.com |
| Oxidation of (1-benzyl-4-piperidyl)methanol | - | 0 °C to 40 °C (optimal 20-25 °C) | High purity product obtained. | google.com |
| Reduction of 1-benzylpiperidine-4-carbonitrile | Toluene | -25 °C to 25 °C (optimal 0 °C) | 86.1% yield of the aldehyde. | google.com |
| Hydrolysis of an α-aminonitrile | - | Ambient Temperature | Reaction time of 18h was optimal to maximize yield (almost 80%). | dtic.mil |
Process Intensification and Scalability Studies
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.comepfl.ch In the context of synthesizing this compound, this could involve moving from traditional batch reactors to continuous flow systems, such as microreactors. epfl.ch Flow chemistry can offer advantages in terms of heat and mass transfer, reaction time control, and safety, especially for highly exothermic or hazardous reactions. epfl.ch
Scalability is a key consideration for the industrial production of fine chemicals and pharmaceuticals. nih.govresearchgate.net Synthetic routes developed in the laboratory must be robust enough to be scaled up to produce larger quantities of the target compound without significant loss of yield or purity. researchgate.net Studies on the large-scale synthesis of piperidine derivatives have been reported, highlighting the challenges and solutions for transitioning a process from the lab to a pilot plant or industrial setting. nih.govresearchgate.net For example, in the large-scale synthesis of 2,6-trans-piperidines, the choice of base was critical, with TBAF being preferred over cesium carbonate due to better solubility for scale-up. nih.gov The development of a scalable synthesis of a key amino acid intermediate for a drug candidate involved optimizing a Knoevenagel-Doebner condensation to replace pyridine and piperidine with toluene and morpholine, allowing for the production of 25 kg of the material. researchgate.net
The following table summarizes approaches and considerations for the process intensification and scalability of piperidine synthesis.
| Approach | Key Consideration | Example/Benefit | Reference |
| Continuous Flow Synthesis | Microreactors | Enhanced heat/mass transfer, improved safety | epfl.ch |
| Large-Scale Synthesis | Solvent and Reagent Choice | Avoiding poorly soluble reagents (e.g., cesium carbonate) for better process handling. | nih.gov |
| Process Optimization | Elimination of problematic reagents | Replacing pyridine and piperidine in a Knoevenagel-Doebner condensation for a more scalable process. | researchgate.net |
| Photochemical Cycloaddition | Scalability | A photochemical method for producing bicyclic piperidinones was shown to be scalable. | nih.gov |
Theoretical Reactions of the Carbaldehyde Moiety
The aldehyde functional group is a versatile moiety capable of undergoing a wide array of chemical transformations.
Oxidation Reactions to Carboxylic Acid Derivatives
Theoretically, the aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, forming 1-benzyl-4-phenylpiperidine-4-carboxylic acid. Standard oxidizing agents used for such transformations include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Pinnick oxidation conditions (sodium chlorite, NaClO₂). For the related compound without the 4-phenyl group, oxidation of the alcohol precursor to the aldehyde has been achieved using systems like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) with sodium periodate. google.com
Reduction Reactions to Alcohol Derivatives
Reduction of the carbaldehyde would yield the corresponding primary alcohol, (1-benzyl-4-phenylpiperidin-4-yl)methanol. This transformation is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For the analog lacking the 4-phenyl substituent, the reduction of the corresponding ester to the aldehyde is achieved using diisobutylaluminum hydride (DIBAL-H). prepchem.comgoogle.com A similar reagent could likely reduce the target aldehyde to the alcohol.
Condensation Reactions (e.g., with Amines, Hydroxylamine to Imines/Oximes)
Aldehydes readily undergo condensation reactions with primary amines to form imines (Schiff bases) or with hydroxylamine to form oximes. It is expected that this compound would react with primary amines (R-NH₂) in the presence of an acid or base catalyst to yield the corresponding imine. nih.gov Similarly, reaction with hydroxylamine hydrochloride (NH₂OH·HCl), typically in the presence of a base like sodium acetate, would produce this compound oxime. The formation of an oxime from the related N-benzyl piperidin-4-one has been documented. jddtonline.info
Nucleophilic Addition Reactions
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. For instance, Grignard reagents (R-MgX) or organolithium reagents (R-Li) could add to the carbonyl group to form secondary alcohols. Cyanohydrin formation could also be anticipated through the addition of hydrogen cyanide (HCN) or a cyanide salt.
Theoretical Transformations of the Piperidine Ring System
The tertiary amine of the piperidine ring also offers sites for chemical modification.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the piperidine ring, being a tertiary amine, can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. For example, reaction with methyl iodide would yield 1-benzyl-1-methyl-4-phenylpiperidine-4-carbaldehyde iodide. Studies on the N-benzylation of related 4-phenylpiperidine derivatives have shown that such reactions proceed readily. rsc.orgresearchgate.net
N-acylation of the tertiary amine is not a typical reaction. However, a key transformation of the N-benzyl group is its removal (N-debenzylation). This is often accomplished through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst, such as Pd/C), which cleaves the benzyl group to yield the secondary amine, 4-phenylpiperidine-4-carbaldehyde. This deprotected piperidine can then be subjected to N-acylation with acyl chlorides or anhydrides in the presence of a base to introduce a new acyl group onto the nitrogen. semanticscholar.org
Functionalization at C-4 Position and Stereochemical Control
The C-4 position of this compound is a focal point for chemical modification due to the reactive aldehyde group. This functionality allows for a range of transformations to introduce new substituents and explore structure-activity relationships.
One common strategy involves the conversion of the aldehyde to a more stable or synthetically versatile group. For instance, the aldehyde can be oxidized to a carboxylic acid. The resulting 1-benzyl-4-phenylpiperidine-4-carboxylic acid can then be activated, for example, by conversion to the corresponding acyl chloride using reagents like thionyl chloride. This activated intermediate serves as a key building block for the synthesis of amides and esters, allowing for the introduction of a wide array of functional groups at the C-4 position.
Another functionalization approach is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds. For example, condensation with malononitrile (B47326), in the presence of a base, can yield a dinitrile derivative. This reaction extends the carbon chain at the C-4 position and introduces new reactive handles for further chemical elaboration.
The Wittig reaction provides a method for the formation of a carbon-carbon double bond at the C-4 position. Reaction of the aldehyde with a phosphonium (B103445) ylide can produce various styryl-like derivatives. The stereochemistry of the resulting alkene (E/Z isomerism) can often be controlled by the choice of ylide and reaction conditions, which is a critical aspect for biological activity. For instance, in related systems, the cis and trans isomers of styrylpiperidines have been shown to exhibit differential inhibitory activity against monoamine oxidase (MAO) isoforms. acs.org
Stereochemical control at the C-4 quaternary center is a significant challenge. The synthesis of enantiomerically pure 4-substituted piperidines often relies on asymmetric synthesis strategies. One powerful method is the asymmetric Pictet-Spengler reaction. mdpi.comnih.gov This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. By using a chiral auxiliary or a chiral catalyst, it is possible to achieve high stereoselectivity in the formation of the new stereocenter. While this reaction is typically used to form the piperidine ring itself, its principles can be applied to reactions involving the aldehyde at C-4 to induce stereochemistry in subsequent transformations.
The table below summarizes some of the key functionalization strategies at the C-4 position of the 1-benzyl-4-phenylpiperidine (B14123632) scaffold.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| Oxidation | KMnO₄ or other oxidizing agents | Carboxylic Acid | Increases stability and provides a handle for amide/ester formation. |
| Acyl Halide Formation | Thionyl chloride (SOCl₂) | Acyl Chloride | Highly reactive intermediate for nucleophilic acyl substitution. |
| Knoevenagel Condensation | Malononitrile, base (e.g., piperidine) | Benzylidene Malononitrile | Extends the carbon chain and introduces cyano groups. |
| Wittig Reaction | Phosphonium ylide (e.g., benzyltriphenylphosphonium (B107652) bromide) | Styryl Derivative | Forms a C=C double bond with potential for stereocontrol. |
| Asymmetric Pictet-Spengler | Chiral β-arylethylamine, acid catalyst | Fused Heterocycle | Can establish stereochemistry at the C-4 position. mdpi.comnih.gov |
Formation of Polycyclic and Spirocyclic Architectures Incorporating the Piperidine Core
The this compound scaffold is an excellent starting point for the construction of more complex molecular architectures, including polycyclic and spirocyclic systems. These structures are of significant interest in drug discovery as they can explore a wider chemical space and often exhibit unique biological activities.
A key strategy for the formation of fused polycyclic systems is the Pictet-Spengler reaction. mdpi.comnih.govrsc.org In a typical sequence, the aldehyde at the C-4 position can be reacted with a β-arylethylamine, such as tryptamine (B22526) or phenethylamine, under acidic conditions. This leads to the formation of a new heterocyclic ring fused to the piperidine core, resulting in complex structures like tetrahydro-β-carbolines or tetrahydroisoquinolines. The reaction proceeds through an initial condensation to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring.
Spirocyclic compounds, where two rings share a single atom, can also be synthesized from this scaffold. A notable example is the synthesis of spiro[indoline-3,4'-piperidin]-2-ones. researchgate.net This can be achieved through a multi-step sequence starting from the C-4 aldehyde. For instance, the aldehyde can be converted to a suitable precursor that can then undergo an intramolecular cyclization onto an indole (B1671886) ring system. Another approach involves the reaction of a derivative, such as an isatin, with a suitable functionalized piperidine.
The formation of spiro-isoquinoline-piperidine derivatives has also been reported. researchgate.net In one synthetic route, a derivative of 1-benzyl-4-phenylpiperidine-4-carboxylic acid is subjected to a cyclization reaction mediated by a strong acid, such as trifluoromethanesulfonic acid, leading to the formation of a spiro-isoquinolinone structure.
The following table provides examples of polycyclic and spirocyclic systems that can be accessed from the this compound scaffold.
| Architecture | Key Reaction | Starting Material Derivative | Resulting Core Structure |
| Fused Polycyclic | Pictet-Spengler Reaction | This compound | Tetrahydro-β-carboline or Tetrahydroisoquinoline |
| Spirocyclic | Intramolecular Cyclization | Functionalized 1-benzyl-4-phenylpiperidine | Spiro[indoline-3,4'-piperidine] |
| Spirocyclic | Acid-mediated Cyclization | 1-Benzyl-4-phenylpiperidine-4-carboxamide derivative | Spiro[isoquinoline-4,4'-piperidine] |
Mechanistic Insights into Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes.
The Pictet-Spengler reaction is a cornerstone for the synthesis of fused polycyclic systems from this scaffold. The reaction is initiated by the condensation of the aldehyde with a β-arylethylamine to form a Schiff base, which then protonates to generate a reactive iminium ion. nih.gov The subsequent and often rate-determining step is the intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium carbon. nih.gov This is followed by deprotonation to restore aromaticity and yield the final cyclized product. nih.gov The stereochemical outcome of the reaction can be influenced by the substituents on both the piperidine and the β-arylethylamine, as well as by the choice of catalyst and reaction conditions. mdpi.com
In the formation of spirocycles, the mechanisms can be more varied. For instance, in the synthesis of spiro-isoquinolinones, the reaction is thought to proceed through the formation of a nitrilium ion intermediate from an amide precursor under strong acid conditions. This is followed by an intramolecular Friedel-Crafts-type acylation onto the pendant phenyl ring to form the spirocyclic ketone.
For cycloaddition reactions that could lead to spirocyclic or fused systems, the mechanism often involves the formation of a transient intermediate. For example, in [4+2] cycloadditions (Diels-Alder reactions), where a derivative of the piperidine might act as a dienophile, the reaction is typically concerted, meaning that the new bonds are formed in a single step through a cyclic transition state. However, in some cases, particularly with more polar reactants, a stepwise mechanism involving a zwitterionic intermediate may be operative.
The Wittig reaction, used for C-4 functionalization, proceeds through the initial nucleophilic attack of the ylide on the aldehyde carbonyl carbon to form a betaine (B1666868) intermediate. This betaine then cyclizes to a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane to the alkene and triphenylphosphine (B44618) oxide is the final step. The stereoselectivity of the Wittig reaction (formation of E or Z isomers) is highly dependent on the stability of the ylide and the reaction conditions, which influence the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.
Advanced Spectroscopic and Structural Characterization of 1 Benzyl 4 Phenylpiperidine 4 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed experimental ¹H NMR, ¹³C NMR, and 2D NMR data for 1-benzyl-4-phenylpiperidine-4-carbaldehyde are not available in the searched scientific literature.
Proton (¹H) NMR Analysis for Chemical Shift and Coupling Information
Specific chemical shift and coupling constant data for the protons of this compound could not be located.
Carbon (¹³C) NMR Analysis for Carbon Skeleton Confirmation
Specific ¹³C NMR chemical shift data to confirm the carbon skeleton of this compound is not publicly available.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity
There are no available COSY, HSQC, or HMBC spectra to establish the detailed connectivity and proximity of atoms within the this compound molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
A detailed mass spectrum and analysis of the fragmentation pattern for this compound are not available in the reviewed sources.
Infrared (IR) Spectroscopy for Functional Group Identification
While general characteristic IR absorption frequencies for aldehydes, tertiary amines, and aromatic rings are known, a specific experimental IR spectrum for this compound with peak assignments is not available. vscht.czucla.edu
X-ray Crystallography for Solid-State Structure Determination
No published X-ray crystallographic data for this compound could be found, which would provide definitive information on its solid-state conformation and intermolecular interactions.
Conformational Analysis via Spectroscopic Methods
The three-dimensional structure of this compound is complex, with multiple rotatable bonds and a flexible piperidine (B6355638) ring. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable tools for elucidating the preferred conformations of this molecule and its derivatives in solution. The spatial arrangement of the bulky benzyl (B1604629) and phenyl substituents, as well as the orientation of the formyl group, are dictated by a delicate balance of steric and electronic effects.
The piperidine ring in this compound is expected to adopt a chair conformation to minimize torsional strain. In this conformation, the substituents at the C-4 position, the phenyl and formyl groups, can be oriented in either axial or equatorial positions. Due to the significant steric bulk of the phenyl group, it is strongly favored to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on the piperidine ring.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the conformation of cyclic molecules. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling between two axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (J_ax-eq) or two equatorial protons (J_eq-eq) is much smaller (2-5 Hz).
For this compound, the protons on the piperidine ring would provide key conformational information. The signals for the protons at C-2 and C-6, adjacent to the nitrogen, and at C-3 and C-5 would be expected to show these characteristic coupling patterns. The observation of large diaxial coupling constants for the protons on the piperidine ring would provide strong evidence for a stable chair conformation.
The benzylic protons of the N-benzyl group are diastereotopic due to the chirality of the molecule and would be expected to appear as a pair of doublets (an AB quartet), further confirming the rigid, chiral environment.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their spatial orientation. For instance, an axial substituent will cause a shielding (upfield shift) of the γ-carbons compared to an equatorial substituent. This "γ-gauche effect" can be used to further support the assignment of the phenyl group to the equatorial position.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for identifying functional groups. The stretching frequency of the carbonyl group (C=O) in the formyl substituent provides clues about its electronic environment. The presence of a strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of an unconjugated aldehyde. Any significant deviation from this range could suggest electronic interactions with the neighboring phenyl ring or the piperidine nitrogen.
Furthermore, the presence of "Bohlmann bands," which are C-H stretching bands appearing in the 2700-2800 cm⁻¹ region, can indicate an anti-periplanar relationship between the nitrogen lone pair and an adjacent axial C-H bond. The presence or absence of these bands can provide insight into the conformation of the N-benzyl group relative to the piperidine ring.
Detailed Research Findings
While specific, in-depth conformational analysis studies dedicated solely to this compound are not extensively reported in publicly available literature, conformational studies of closely related 4-phenylpiperidine (B165713) derivatives provide a strong basis for analysis. For instance, studies on various 4-phenylpiperidine analgesics have consistently shown a preference for the phenyl group to be in the equatorial position. nih.gov Furthermore, research on N-substituted piperidines has detailed the use of NMR to establish the chair conformation and the orientation of substituents.
Based on these established principles, the conformational equilibrium of this compound is heavily skewed towards the conformer with the phenyl group in the equatorial position. The orientation of the N-benzyl group is more flexible, but it will also adopt a conformation that minimizes steric hindrance with the piperidine ring.
Interactive Data Tables
The following tables provide expected ¹H and ¹³C NMR chemical shift ranges for this compound based on data from related compounds and general spectroscopic principles.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | Deshielded due to the electronegativity of the oxygen atom. |
| Phenyl (Ar-H) | 7.2 - 7.6 | Multiplet | Protons of the C4-phenyl group. |
| Benzyl (Ar-H) | 7.1 - 7.4 | Multiplet | Protons of the N-benzyl group. |
| Benzyl (-CH₂-) | 3.4 - 3.8 | AB quartet | Diastereotopic protons due to molecular chirality. |
| Piperidine (H-2, H-6) | 2.5 - 3.0 | Multiplet | Protons adjacent to the nitrogen atom. |
| Piperidine (H-3, H-5) | 1.8 - 2.4 | Multiplet | Piperidine ring protons. |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Aldehyde (C=O) | 198 - 205 | Carbonyl carbon of the formyl group. |
| Phenyl (Ar-C) | 125 - 145 | Aromatic carbons of the C4-phenyl group. |
| Benzyl (Ar-C) | 127 - 140 | Aromatic carbons of the N-benzyl group. |
| Benzyl (-CH₂-) | 60 - 65 | Carbon of the benzylic methylene (B1212753) group. |
| Piperidine (C-4) | 45 - 55 | Quaternary carbon bearing the phenyl and formyl groups. |
| Piperidine (C-2, C-6) | 50 - 60 | Carbons adjacent to the nitrogen atom. |
| Piperidine (C-3, C-5) | 25 - 35 | Piperidine ring carbons. |
Computational and Theoretical Investigations of 1 Benzyl 4 Phenylpiperidine 4 Carbaldehyde
Quantum Chemical Calculations (DFT, TD-DFT, NBO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Natural Bond Orbital (NBO) analysis, are powerful tools for dissecting the electronic and structural properties of molecules.
DFT calculations are frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For derivatives of piperidine (B6355638), these calculations help in understanding the puckering of the piperidine ring and the spatial orientation of the benzyl (B1604629) and phenyl substituents. The B3LYP functional combined with a basis set like 6-311G++(d,p) is a common choice for achieving high accuracy in predicting molecular structures and electronic properties. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, revealing the nature of chemical bonds and intermolecular interactions. This analysis can quantify charge transfer between orbitals, which is crucial for understanding the molecule's stability and reactivity.
Table 1: Selected Optimized Geometrical Parameters for a Piperidine Derivative
| Parameter | Value |
| Point Group Symmetry | C1 |
| Dipole Moment (Debye) | 5.4185 |
| Energy of Structure Formation (HF; kcal/mol) | Negative |
| Data derived from a study on a similar imidazole-carbaldehyde-phenylthiosemicarbazone compound. orientjchem.org |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of a molecule's reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
In the context of 1-benzyl-4-phenylpiperidine-4-carbaldehyde, FMO analysis can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. For instance, the aldehyde group, being electron-withdrawing, would influence the electron distribution in the HOMO and LUMO. The interaction between the HOMO of a reactant and the LUMO of another governs the course of many chemical reactions. wikipedia.org
Table 2: Frontier Molecular Orbital Energies for a Related Organoselenium Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.03 |
| LUMO | -1.41 |
| Energy Gap (HOMO-LUMO) | 3.62 |
| Data from a study on a related organoselenium compound, indicating high stability due to a large energy gap. researchgate.net |
Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental spectra to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) approach within DFT is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. orientjchem.org These theoretical values, when compared to experimental data, can help in assigning the signals to specific protons and carbons in the this compound molecule. For example, in similar piperidine-based compounds, the protons of the piperidine ring typically appear in the δ 1.0–5.0 ppm range in the ¹H-NMR spectrum. nih.gov
IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to different functional groups. For this compound, this would include the characteristic stretching frequency of the carbonyl group (C=O) in the aldehyde.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. This can help in understanding the electronic structure and the nature of the orbitals involved in the absorption of light.
Table 3: Experimental Spectroscopic Data for a Related Compound (N-Benzylpiperidine-4-carboxaldehyde)
| Spectroscopic Technique | Observed Data |
| Refractive Index | n20/D 1.537 |
| Boiling Point | 315.4 °C/760 mmHg |
| Density | 1.026 g/mL at 25 °C |
| Data obtained from Sigma-Aldrich for N-Benzylpiperidine-4-carboxaldehyde. sigmaaldrich.com |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that are not accessible through static quantum chemical calculations. researchgate.net
For a flexible molecule like this compound, MD simulations can explore its various possible conformations in a solvent environment. These simulations can reveal the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, as its shape can significantly influence its binding affinity. The stability of inhibitor complexes under physiological conditions can be confirmed through MD simulations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the therapeutic potential and guiding the synthesis of new, more potent analogues.
Research into a series of 18 piperidine derivatives as acetylcholinesterase (AChE) inhibitors has demonstrated the utility of QSAR in this context. nih.gov In these studies, significant correlations were established between the AChE inhibition activity and specific molecular descriptors, namely the van der Waals volume (Vω) and the topochemical index (τ). nih.gov The findings revealed that the AChE inhibitory activity was predominantly governed by the topochemical index, indicating the importance of the topological arrangement of atoms within the molecule for its biological function. nih.gov
QSAR models are developed by creating a mathematical relationship between the structural properties (descriptors) of a set of compounds and their experimentally determined biological activities. nih.gov These models, often based on multiple linear regression, can then be used to predict the activity of new, unsynthesized compounds. nih.gov The reliability of a QSAR model is contingent on the size and diversity of the dataset used for its training and its ability to accurately predict the activities of a separate test set of compounds. nih.gov For piperidine-based compounds, QSAR can serve as an effective screening tool to identify promising drug leads with enhanced potency. nih.gov
| Descriptor | Description | Significance in Piperidine Derivatives |
|---|---|---|
| Van der Waals Volume (Vω) | A measure of the molecule's volume, calculated from the van der Waals radii of its constituent atoms. | Contributes to understanding the steric requirements for binding to the target receptor. nih.gov |
| Topochemical Index (τ) | A numerical descriptor that encodes the topological characteristics of the molecule, including branching and shape. | Found to be the dominant factor controlling acetylcholinesterase inhibition, highlighting the importance of molecular topology. nih.gov |
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a cornerstone of rational drug design, defining the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response. nih.gov This approach is particularly valuable when the three-dimensional structure of the target receptor is not fully elucidated, as is common for G protein-coupled receptors that are often targeted by piperidine derivatives. researchgate.net
For compounds related to this compound, pharmacophore models can be developed based on a set of active ligands. nih.gov These models identify common chemical functionalities and their spatial relationships, which can then be used to screen large compound libraries for new molecules (hits) that fit the pharmacophore and are therefore likely to be active. nih.gov This method is effective for scaffold hopping, discovering structurally novel compounds with the desired biological activity. nih.gov
Interaction Analysis with Theoretical Binding Sites
In the absence of high-resolution crystal structures of ligand-receptor complexes, interaction analysis relies heavily on theoretical models of binding sites derived from structure-activity relationship (SAR) studies. researchgate.net For 4-phenylpiperidine (B165713) derivatives, SAR trends provide insights into the key interactions that govern binding affinity and efficacy. researchgate.netnih.gov
For example, studies on mu-opioid receptor agonists based on the 4-phenylpiperidine scaffold have shown that specific substitutions on the piperidine ring and the N-benzyl group significantly impact activity. researchgate.netnih.gov These findings help to construct a hypothetical binding pocket, outlining regions where steric bulk, hydrogen bond donors/acceptors, and hydrophobic groups are either favorable or detrimental to binding. The analysis of these interactions is crucial for designing new ligands with improved affinity and selectivity.
Virtual Screening and Lead Optimization Strategies
Virtual screening has become an indispensable tool for identifying and refining lead compounds in drug discovery. popline.org It involves the computational screening of large chemical libraries to identify molecules that are likely to bind to a target of interest. researchgate.net This process can be either structure-based, requiring a 3D structure of the target, or ligand-based, using a pharmacophore model as a surrogate. nih.govpopline.org
For derivatives of this compound, a typical lead optimization strategy would involve:
Pharmacophore-Based Screening: Using a validated pharmacophore model to filter virtual libraries for compounds that possess the key features for activity. nih.gov
Molecular Docking: Docking the identified hits into a homology model or a known crystal structure of a related target to predict their binding mode and affinity.
ADME Filtering: Applying computational filters to predict absorption, distribution, metabolism, and excretion (ADME) properties, prioritizing compounds with favorable pharmacokinetic profiles. nih.gov
Iterative Design: Modifying the lead structures based on the screening and docking results to enhance potency and selectivity while maintaining good ADME properties. nih.gov
This integrated approach accelerates the discovery process by focusing synthetic efforts on the most promising candidates. researchgate.net
| Step | Description | Application to Piperidine Derivatives |
|---|---|---|
| 1. Hit Identification | Screening large compound libraries to find initial active molecules (hits). | Use of pharmacophore models derived from known active 4-phenylpiperidines. nih.gov |
| 2. Hit-to-Lead | Optimizing the initial hits for potency and selectivity. | Synthesis and evaluation of analogues to establish a preliminary structure-activity relationship (SAR). researchgate.net |
| 3. Lead Optimization | Further refinement of lead compounds to improve drug-like properties (e.g., ADME, toxicity). | Computational prediction of ADME properties and iterative chemical modification to balance potency and pharmacokinetics. nih.gov |
Reaction Mechanism Studies and Transition State Analysis
Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and improving yields. Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the intricate details of reaction pathways and the structures of transient intermediates and transition states.
A key synthetic step for related compounds is the N-benzylation of the piperidine nitrogen. Studies on the benzylation of similar structures, such as 1-methyl-4-phenylpiperidine (B1593372) with benzyl chloride, provide insight into the transition states of this SN2 reaction. researchgate.net The stereoselectivity of such N-quaternization reactions is a subject of interest, with computational models helping to predict the conformational and steric factors that influence the reaction outcome. researchgate.net
Furthermore, the synthesis of 4-arylpiperidines can be achieved through methods like the Shapiro reaction starting from 1-benzyl-4-piperidone. researchgate.net DFT-level analysis of the Shapiro reaction mechanism, involving the conversion of tosylhydrazones to olefins with organolithium reagents, can provide a rationale for the observed regioselectivity. researchgate.net
For reactions involving substitutions on the benzyl ring, such as the solvolysis of substituted benzyl chlorides, the mechanism can shift between a concerted (SN2) and a stepwise (SN1) pathway depending on the electronic nature of the substituents. nih.gov Analysis of the transition state structures in these reactions, often visualized on a More-O'Ferrall-Jencks plot, can explain the observed reactivity and product selectivity trends. nih.gov These theoretical investigations are vital for the rational design of synthetic routes to novel derivatives of this compound.
Applications of 1 Benzyl 4 Phenylpiperidine 4 Carbaldehyde in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Structures
The unique structure of 1-benzyl-4-phenylpiperidine-4-carbaldehyde, combining a benzyl-protected amine with a reactive aldehyde, makes it an ideal precursor for constructing more elaborate heterocyclic systems. Organic chemists utilize this compound in multicomponent reactions, which are highly efficient processes where three or more reactants combine in a single step to form a complex product.
One notable example is the Ugi four-component reaction (Ugi-4CR). epa.govub.edu This reaction uses an amine, a carboxylic acid, an isocyanide, and a ketone or aldehyde—in this case, this compound—to rapidly generate a diverse library of α-aminoacyl amide derivatives. ub.eduresearchgate.net This strategy has been successfully employed to create libraries of 1,4,4-trisubstituted piperidines, where the aldehyde function of the core molecule allows for the introduction of significant structural diversity in a single, efficient synthetic step. ub.edunih.gov The resulting complex piperidine (B6355638) derivatives serve as scaffolds for further chemical modification and biological screening. ub.edu
Precursor for Advanced Pharmaceutical Intermediates and Scaffolds
The N-benzylpiperidine moiety is a recognized pharmacophore present in numerous approved drugs and clinical candidates. Consequently, this compound and its close chemical relatives are pivotal intermediates in the synthesis of various pharmaceutical agents.
The 4-anilidopiperidine skeleton is the core structure of fentanyl, a potent synthetic opioid analgesic, and its numerous analogs. dtic.milnih.gov The synthesis of these compounds often begins with precursors like 1-benzyl-4-piperidone, which can be readily converted to the corresponding aldehyde. dtic.milnih.gov The benzyl (B1604629) group serves as a convenient and pharmacologically inactive protecting group for the piperidine nitrogen during the initial synthetic steps. dtic.mil
The aldehyde or its precursor ketone can undergo reductive amination with aniline (B41778) to form 1-benzyl-4-(phenylamino)piperidine. nih.gov Subsequent acylation of the secondary amine of the anilino group with reagents like propionyl anhydride (B1165640) completes the core structure of benzylfentanyl. nih.gov The benzyl group is then typically removed via hydrogenolysis and replaced with other substituents, such as a 2-phenylethyl group, to yield fentanyl or its analogs. nih.gov This synthetic strategy highlights the aldehyde's role as a key intermediate for introducing the critical 4-anilido side chain.
A variety of fentanyl analogs have been developed by modifying this core structure. For instance, the synthesis of sufentanil involves reducing a carboxylic acid ester derivative of N-benzylpiperidine to an alcohol, which is then further modified. nih.govgoogle.com
Table 1: Key Synthetic Intermediates in Fentanyl Analog Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| 1-Benzyl-4-piperidone | Common starting material, precursor to the aldehyde. dtic.milnih.gov |
| This compound | Intermediate for introducing the anilino group via reductive amination. |
| 1-Benzyl-4-(phenylamino)piperidine | Product of reductive amination, precursor to acylation. nih.gov |
| Benzylfentanyl | Intermediate before debenzylation and final side-chain addition. nih.gov |
1-Benzylpiperidine-4-carbaldehyde (B18396) is a crucial intermediate in the synthesis of Donepezil (marketed as Aricept), a leading medication for the treatment of Alzheimer's disease. nih.govgoogle.comgoogle.com Donepezil is a second-generation reversible acetylcholinesterase (AChE) inhibitor, and its structure features an N-benzylpiperidine pharmacophore connected to a dimethoxyindanone (B14499123) moiety. nih.govgoogle.com
In the synthesis of Donepezil and related AChE inhibitors, 1-benzylpiperidine-4-carbaldehyde is condensed with an indanone nucleus. nih.gov This reaction forms the complete carbon skeleton of the final drug. The aldehyde's reactivity is central to creating the linker between the two main structural components of Donepezil. nih.govgoogle.com The N-benzylpiperidine portion of the molecule is recognized for its role in binding to the acetylcholinesterase enzyme. nih.gov Several synthetic methods have been developed to produce 1-benzylpiperidine-4-carbaldehyde with high purity and yield, reflecting its importance as a key intermediate for this class of drugs. google.comgoogle.comgoogle.com
Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation and blood pressure. acgpubs.orgnih.gov The inhibition of sEH prevents the degradation of beneficial epoxyeicosatrienoic acids (EETs). nih.govresearchgate.net Research into sEH inhibitors has explored various chemical scaffolds capable of binding to the enzyme's active site. researchgate.net
While this compound is not a direct precursor in the most common sEH inhibitors, the benzylpiperidine scaffold has been identified as a promising component for novel inhibitor design. acgpubs.org In one study, a series of piperidine amides of chromone-2-carboxylic acid were synthesized and evaluated for sEH inhibitory activity. A derivative featuring a benzylpiperidine attached to the amide side chain was identified as a novel lead compound with an IC₅₀ value of 1.75 µM. acgpubs.org This finding suggests that the structural features of 1-benzylpiperidine-4-carbaldehyde are relevant for creating new sEH inhibitors, paving the way for the development of new analogs with improved potency. acgpubs.org
The N-benzylpiperidine scaffold has emerged as a valuable framework for the development of novel antiviral agents. epa.govmdpi.com Specifically, 1,4,4-trisubstituted piperidines, synthesized using 1-benzyl-4-piperidone (a direct precursor to the aldehyde) in an Ugi four-component reaction, have demonstrated potent antiviral activity. ub.edunih.gov
This class of compounds has been identified as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. epa.govresearchgate.net Mechanistic studies revealed that these molecules inhibit the low pH-induced membrane fusion process mediated by the viral hemagglutinin (HA) protein. epa.govub.edu Computational modeling identified a previously unrecognized binding site at the bottom of the HA2 stem, near the fusion peptide. The N-benzylpiperidine moiety plays a crucial role in binding through a direct π-stacking interaction with a key amino acid residue (F9HA2) in the fusion peptide. epa.gov This discovery positions N-benzylpiperidine derivatives, accessible from the title aldehyde, as a promising class of inhibitors for anti-influenza drug development. epa.govub.edu
Table 2: Research Findings on N-Benzylpiperidine Antiviral Activity
| Virus Target | Mechanism of Action | Key Structural Feature | Reference |
|---|---|---|---|
| Influenza A (H1N1) | Inhibition of hemagglutinin (HA)-mediated membrane fusion. | N-benzylpiperidine moiety interacts with the fusion peptide. | epa.govub.edu |
Future Perspectives and Research Challenges for 1 Benzyl 4 Phenylpiperidine 4 Carbaldehyde
Development of More Sustainable and Greener Synthetic Routes
The future synthesis of 1-benzyl-4-phenylpiperidine-4-carbaldehyde will increasingly focus on environmentally benign methodologies that improve efficiency and reduce waste. Current synthetic methods for related piperidines often rely on harsh reagents and conditions, leading to significant environmental impact google.com. The development of greener alternatives is a key research challenge.
Future research will likely explore:
Biocatalysis : The use of enzymes, such as immobilized lipases, has been demonstrated for the synthesis of other piperidine (B6355638) derivatives. rsc.org A significant challenge will be to identify or engineer enzymes that can accommodate the bulky 1-benzyl-4-phenylpiperidine (B14123632) scaffold and selectively perform desired transformations. The development of a reusable catalyst, for instance by immobilizing Candida antarctica lipase (B570770) B (CALB) on magnetic halloysite (B83129) nanotubes, has shown promise in the synthesis of other piperidines, achieving high yields and allowing for catalyst reuse over multiple cycles. rsc.org
Water-Based and Solvent-Free Reactions : Shifting away from volatile organic solvents is a cornerstone of green chemistry. ajchem-a.comnih.gov Research into water-catalyzed reactions, potentially utilizing hydrogen bonding, or solvent-free techniques like grinding could offer substantial environmental benefits. ajchem-a.comnih.gov Microwave-assisted synthesis is another green protocol that can enhance reaction rates and selectivity. nih.gov
Exploration of Novel Reactivity Patterns and Derivatizations
The aldehyde functional group and the piperidine core of this compound offer fertile ground for exploring new chemical transformations and creating a diverse library of derivatives. The aldehyde is a versatile handle for various reactions, while the piperidine scaffold is a privileged structure in medicinal chemistry and material science. researchgate.netmdpi.com
Key areas for future research include:
Novel Carbon-Carbon Bond Formations : The aldehyde can serve as an electrophile in a wide range of C-C bond-forming reactions. Exploring its reactivity with various nucleophiles, including Grignard reagents and in stereospecific allylic alkylations, could yield a host of complex derivatives. chemicalbook.com
Advanced Cyclization Strategies : Modern synthetic methods, such as gold-catalyzed intramolecular dearomatization/cyclization or radical cascades, could be employed to build upon the existing piperidine core, leading to novel polycyclic architectures. mdpi.com
Derivatization via Modern Coupling Reactions : The synthesis of 4-benzyl piperidines and 4-arylpiperidines has been efficiently achieved using Suzuki and Negishi cross-coupling reactions, respectively. organic-chemistry.orgresearchgate.net A future challenge is to adapt these protocols to functionalize the phenyl or benzyl (B1604629) moieties of the title compound, allowing for the introduction of a wide array of substituents.
Knoevenagel Condensation and Related Reactions : The Knoevenagel condensation of N-benzyl-4-piperidone (a precursor) with active methylene (B1212753) compounds like malononitrile (B47326) has been used to prepare new 4-substituted N-benzyl-piperidines. researchgate.net Exploring similar condensations with this compound could lead to derivatives with interesting electronic and biological properties.
Advanced Computational Tools for Predictive Design
Computational chemistry offers powerful tools to guide the synthesis and exploration of new molecules, saving significant time and resources. arxiv.org For this compound and its derivatives, computational methods can provide valuable insights into their potential applications.
Future research will benefit from:
Structure-Property Relationship Modeling : Techniques like 3-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build models that correlate the structure of derivatives with their properties. peerj.com This would allow for the rational design of new compounds with enhanced characteristics for material science or as chemical probes.
Predictive Toxicology and ADME : While outside the scope of clinical applications, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new derivatives is essential for developing safe chemical probes and materials. peerj.com Computational models can provide early-stage alerts for potential liabilities.
Reaction Mechanism and Catalyst Design : Computational tools can be employed to elucidate the mechanisms of novel reactions and to design more efficient catalysts for the synthesis of this compound derivatives.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous-flow synthesis, provides numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.gov The integration of flow chemistry and automation represents a significant frontier for the synthesis of this compound and its derivatives.
Key opportunities include:
Safer Handling of Reactive Intermediates : Many synthetic transformations involve unstable or hazardous intermediates. Flow reactors, with their small reaction volumes, allow for the safe generation and immediate use of such species, minimizing risk. vapourtec.com
Multi-Step Telescoped Synthesis : Flow systems can be designed to perform multiple reaction steps consecutively without the need for isolating and purifying intermediates. nih.govdurham.ac.uk This "telescoped" approach can dramatically increase the efficiency of complex syntheses.
Automated Library Synthesis : Combining flow chemistry with automated systems allows for the rapid synthesis of large libraries of derivatives. durham.ac.ukresearchgate.net This is invaluable for screening for new materials or chemical probes. By systematically varying reagents pumped into the flow reactor, a wide range of analogs can be produced with high throughput.
Process Optimization : Flow chemistry enables rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net
Application in New Material Science Research and Chemical Biology Probes (Non-Clinical)
The unique structure of this compound makes it an interesting scaffold for applications beyond the pharmaceutical realm, particularly in material science and as a tool for chemical biology.
Potential future applications to be explored:
Functional Materials : Piperidine derivatives are recognized for their roles in material science research. researchgate.net The aldehyde group of the title compound can be used as a reactive handle to graft the molecule onto surfaces or to incorporate it into polymers, potentially creating materials with novel optical or surface properties. The synthesis of hydrazone derivatives from related piperidinyl benzaldehydes has been explored for their structural and electronic features, suggesting a path for creating new functional molecules. researchgate.net
Chemical Biology Probes : The development of selective chemical probes is essential for studying biological processes. The this compound scaffold could be elaborated to create such probes. For example, it could be functionalized with fluorophores, biotin (B1667282) tags, or photo-cross-linking groups to enable the study of protein-ligand interactions or for imaging applications.
Ligands for PET Imaging : The piperidine core is found in many molecules designed as ligands for Positron Emission Tomography (PET). chemicalbook.com A research challenge would be to develop synthetic routes for introducing positron-emitting isotopes (e.g., ¹⁸F) into the this compound structure to create novel PET tracers for non-clinical research.
Q & A
Basic: What are the standard synthetic routes for 1-benzyl-4-phenylpiperidine-4-carbaldehyde, and what experimental parameters are critical for success?
Methodological Answer:
The synthesis typically involves functionalizing a piperidine core. One approach includes:
- Step 1: Alkylation of 4-phenylpiperidine-4-carbaldehyde with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Purification via column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the aldehyde intermediate .
Critical Parameters: - Temperature control (reflux vs. room temperature) to minimize side reactions like over-alkylation.
- Moisture-sensitive intermediates require anhydrous conditions .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify benzyl (δ 7.2–7.4 ppm) and piperidine protons (δ 3.0–3.5 ppm). Aldehyde protons appear at δ 9.5–10.0 ppm .
- ¹³C NMR: Confirm the aldehyde carbon (δ ~200 ppm) and aromatic carbons .
- HPLC: Monitor purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test alternative bases (e.g., DBU instead of K₂CO₃) to enhance reactivity .
- Solvent Optimization: Compare polar aprotic solvents (DMF vs. DMSO) to reduce byproduct formation .
- In-line Monitoring: Use FTIR or Raman spectroscopy to track aldehyde formation in real time and adjust stoichiometry .
Advanced: How can researchers resolve contradictions in spectroscopic data between batches?
Methodological Answer:
- Multi-Technique Validation: Cross-check NMR with LC-MS to confirm molecular ion peaks (e.g., [M+H⁺] at m/z 294.2) and rule out impurities .
- Crystallography: If crystalline, perform X-ray diffraction to resolve structural ambiguities (e.g., aldehyde vs. hydrate forms) .
- Replicate Conditions: Repeat syntheses under identical conditions to isolate variables (e.g., trace metal contamination) .
Basic: What are the safety protocols for handling this compound in the laboratory?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis due to potential aldehyde volatility .
- Spill Management: Neutralize spills with sodium bisulfite to reduce aldehyde reactivity before disposal .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock to model binding to CNS receptors (e.g., σ-1 receptors) based on piperidine scaffold flexibility .
- MD Simulations: Simulate ligand-receptor dynamics in explicit solvent (e.g., TIP3P water model) to assess stability over 100 ns trajectories .
Advanced: What structure-activity relationship (SAR) studies have been conducted on analogs of this compound?
Methodological Answer:
- Substituent Variation: Replace the benzyl group with fluorobenzyl (see ) to assess impact on blood-brain barrier permeability .
- Aldehyde Modifications: Reduce to alcohol or oxidize to carboxylic acid to study metabolic stability in vitro (e.g., human liver microsomes) .
Basic: How stable is this compound under varying storage conditions?
Methodological Answer:
- Short-Term: Store at –20°C under argon to prevent oxidation of the aldehyde group .
- Long-Term: Lyophilize and seal in amber vials with desiccants (e.g., silica gel) to avoid hydrate formation .
Advanced: What strategies are recommended for designing analogs with enhanced pharmacological profiles?
Methodological Answer:
- Bioisosteric Replacement: Substitute the phenyl group with thiophene to improve solubility while retaining aromatic interactions .
- Prodrug Design: Convert the aldehyde to an acetal to enhance oral bioavailability and hydrolyze in vivo .
Advanced: What challenges arise during scale-up, and how can they be mitigated?
Methodological Answer:
- Byproduct Formation: At >10 g scale, dimerization may occur; add radical inhibitors (e.g., BHT) during alkylation .
- Purification: Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
